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molecular formula C12H20O5 B1633064 Butanedioic acid, 2-(1-oxobutyl)-, 1,4-diethyl ester CAS No. 41117-77-5

Butanedioic acid, 2-(1-oxobutyl)-, 1,4-diethyl ester

Cat. No. B1633064
M. Wt: 244.28 g/mol
InChI Key: CZWWKAPYGDDMPF-UHFFFAOYSA-N
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Patent
US04595521

Procedure details

A mixture of 86 g of diethyl maleate, 144 g of butyraldehyde and 4 g of dibenzoyl peroxide was boiled at reflux for 20 hours. After completion of the reaction, the excess butyraldehyde was firstly distilled off over a Vigreux column and then the yellow coloured crude product was taken up in 250 ml of hexane and washed with 200 ml of 5% (wt./vol.) sodium hydrogen carbonate solution and 200 ml of water. The aqueous phases were back-extracted with a small amount of hexane. The combined organic phases were dried over sodium sulphate and freed from solvent on a rotary evaporator. Distillation of the resulting crude product in a high vacuum over a Vigreux column gave 104.5 g (85.6%) of diethyl 2-butyrylsuccinate as a slightly yellow coloured liquid; b.p. 84°-90° C./0.08 Torr.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH2:11][CH3:12])(=[O:9])/[CH:2]=[CH:3]\[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH:13](=[O:17])[CH2:14][CH2:15][CH3:16]>C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[C:13]([CH:2]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:1]([O:10][CH2:11][CH3:12])=[O:9])(=[O:17])[CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
86 g
Type
reactant
Smiles
C(\C=C/C(=O)OCC)(=O)OCC
Name
Quantity
144 g
Type
reactant
Smiles
C(CCC)=O
Name
Quantity
4 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the excess butyraldehyde was firstly distilled off over a Vigreux column
WASH
Type
WASH
Details
washed with 200 ml of 5% (wt./vol.) sodium hydrogen carbonate solution and 200 ml of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases were back-extracted with a small amount of hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
freed from solvent on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
Distillation of the resulting crude product in a high vacuum over a Vigreux column

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)C(C(=O)OCC)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 104.5 g
YIELD: PERCENTYIELD 85.6%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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